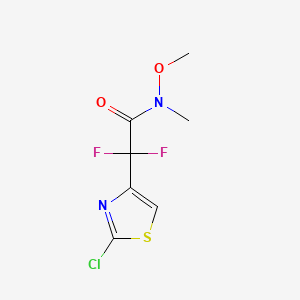

2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide

CAS No.:

Cat. No.: VC18263797

Molecular Formula: C7H7ClF2N2O2S

Molecular Weight: 256.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClF2N2O2S |

|---|---|

| Molecular Weight | 256.66 g/mol |

| IUPAC Name | 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide |

| Standard InChI | InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3 |

| Standard InChI Key | VFNDMOPIEDZULO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C(C1=CSC(=N1)Cl)(F)F)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole core substituted at the 4-position with a 2,2-difluoroacetamide group. The acetamide nitrogen is further modified with methoxy and methyl groups, yielding the N-methoxy-N-methyl moiety. This configuration combines electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile conducive to membrane permeability .

IUPAC Name and Formula

-

IUPAC Name: 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide

-

Molecular Formula: C₈H₈ClF₂N₃O₂S

-

Molecular Weight: 283.68 g/mol (calculated from atomic masses)

Spectroscopic Characteristics

While specific spectral data for this compound are unavailable, analogous thiazole-acetamides exhibit distinct NMR signatures:

-

¹H NMR: Thiazole protons resonate at δ 7.2–7.5 ppm; N-methyl groups appear near δ 3.1–3.3 ppm .

-

¹³C NMR: Carbonyl carbons (C=O) typically show signals around δ 165–175 ppm, while thiazole carbons appear at δ 110–150 ppm .

Comparative Analysis with Structural Analogs

The difluoro substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Synthesis and Characterization

Proposed Synthetic Route

A plausible synthesis involves three stages, adapting methodologies from and :

Stage 1: Thiazole Ring Formation

-

Condensation of 2-chloro-4-thiocarbamoylthiazole with ethyl bromodifluoroacetate under basic conditions to form 2-(2-chlorothiazol-4-yl)-2,2-difluoroacetate.

Stage 2: N-Methoxy-N-methylamine Incorporation

2. Aminolysis of the ester intermediate with N-methoxy-N-methylamine hydrochloride in dichloromethane, catalyzed by triethylamine .

Stage 3: Purification

3. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product, characterized via LC-MS and NMR .

Reaction Optimization

Critical parameters include:

-

Temperature: Maintaining 0–5°C during aminolysis prevents side reactions .

-

Solvent Choice: Dichloromethane ensures solubility of both polar and nonpolar intermediates .

-

Catalyst: Triethylamine scavenges HCl, driving the reaction to completion .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume